molecular formula C8H9F3N2 B1452652 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-amine CAS No. 1094372-75-4

1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-amine

Cat. No. B1452652
M. Wt: 190.17 g/mol
InChI Key: FSSOCHWJZUSKPR-UHFFFAOYSA-N
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Description

“1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-amine” is a chemical compound with the CAS Number: 1094372-75-4 . It has a molecular weight of 190.17 . The compound is stored at room temperature and appears as an oil .


Molecular Structure Analysis

The IUPAC Name of the compound is 1,1,1-trifluoro-3-(2-pyridinyl)-2-propanamine . The InChI Code is 1S/C8H9F3N2/c9-8(10,11)7(12)5-6-3-1-2-4-13-6/h1-4,7H,5,12H2 .


Physical And Chemical Properties Analysis

The compound is stored at room temperature and appears as an oil . It has a molecular weight of 190.17 .

Scientific Research Applications

Complexation with Cadmium(II)

1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-amine exhibits unique complexation properties with metals. For instance, the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under specific conditions resulted in a mixture of molecules, which upon further reaction with cadmium iodide, led to the formation of a complex with distorted octahedral geometry. This complex was characterized by various spectroscopic methods and single-crystal X-ray diffraction, indicating its potential in studying and synthesizing metal-organic frameworks and complexes (Hakimi et al., 2013).

Formation of Trifluoromethyl-containing Heterocyclic Compounds

The chemical exhibits versatility in forming various compounds through reactions with nucleophiles. For example, methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates reacted with different mono- and difunctional nucleophiles resulting in the formation of acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives. This highlights its potential in synthetic organic chemistry for the creation of novel molecules with possible pharmaceutical applications (Sokolov & Aksinenko, 2010).

Asymmetric Reductive Amination

The compound plays a critical role in the synthesis of chiral amines. A highly direct asymmetric reductive amination process involving a variety of ketone substrates, including 2-acetyl-6-substituted pyridines and 1-(6-methylpyridin-2-yl)propan-2-one, was reported. This process utilized ammonium trifluoroacetate as the nitrogen source and achieved excellent enantioselectivity and conversion, indicating its potential in the synthesis of chiral molecules for pharmaceuticals (Yamada, Azuma, & Yamano, 2021).

Trans-Platinum(II) Complexes Synthesis

The compound has been utilized in the synthesis of trans-Pt(II) compounds with amine ligands bearing long perfluorinated chains. These complexes have been studied for their stability, reactivity with DNA and proteins, and their antiproliferative activity, indicating potential uses in chemotherapy and cancer treatment (Cabrera et al., 2019).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1,1,1-trifluoro-3-pyridin-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)7(12)5-6-3-1-2-4-13-6/h1-4,7H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSOCHWJZUSKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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